Orbifloxacin is a fluoroquinolone antibiotic. It is marketed by Schering-Plough Animal Health and approved for certain infections in dogs.
See also: Mometasone Furoate; Orbifloxacin; posaconazole (component of) ... View More ...
Orbifloxacin
CAS No.: 113617-63-3
Cat. No.: VC0538191
Molecular Formula: C19H20F3N3O3
Molecular Weight: 395.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113617-63-3 |
---|---|
Molecular Formula | C19H20F3N3O3 |
Molecular Weight | 395.4 g/mol |
IUPAC Name | 1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+ |
Standard InChI Key | QIPQASLPWJVQMH-DTORHVGOSA-N |
Isomeric SMILES | C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F |
SMILES | CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F |
Canonical SMILES | CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile
Mechanism of Action
Orbifloxacin belongs to the 4-fluoroquinolone class, exerting concentration-dependent bactericidal effects by targeting DNA gyrase and topoisomerase IV enzymes. This dual inhibition disrupts DNA replication and repair, leading to rapid bacterial cell death . Its spectrum of activity extends to Klebsiella spp., Shigella, Mycoplasma, and Chlamydia, though resistance is observed in Pseudomonas and Enterococcus strains .
Pharmacokinetic Properties
Orbifloxacin demonstrates high oral bioavailability (>95%) across species, with plasma concentrations exceeding the minimum inhibitory concentration (MIC) for susceptible pathogens for 12–24 hours post-administration . Key pharmacokinetic parameters are summarized in Table 1.
Table 1: Comparative Pharmacokinetic Parameters of Orbifloxacin
In rabbits, orbifloxacin’s plasma concentration remained above 0.1 μg/mL (MIC for common pathogens) for 12 and 24 hours at 10 mg/kg and 20 mg/kg doses, respectively . In cattle, intramuscular administration achieved complete absorption (101.4% bioavailability) and sustained bactericidal levels .
Clinical Applications in Veterinary Medicine
Approved Indications
Orbifloxacin is indicated for:
-
Skin and soft tissue infections (wounds, abscesses) in cats and dogs .
-
Respiratory infections in cattle caused by Mannheimia haemolytica .
Dosing Regimens
The patented Ion Exchange taste-masking technology in Orbax Oral Suspension enhances palatability, ensuring compliance in cats and small dogs .
Pharmacodynamic Optimization
MIC and AUC/MIC Targets
Orbifloxacin’s efficacy correlates with the ratio of area under the curve to MIC (AUC/MIC). Against M. haemolytica in cattle, AUC~24h~/MIC values of 32.7 h, 51.6 h, and 102.6 h achieve bacteriostatic, bactericidal, and bacterial eradication effects, respectively . For pathogens with MIC ≤0.1 μg/mL, standard doses maintain plasma concentrations above MIC for >12 hours .
Protein Binding and Tissue Penetration
With only 14.76% serum protein binding in cattle, orbifloxacin achieves high tissue penetration, particularly in the respiratory and urinary tracts . This property underpins its utility in treating deep-seated infections.
Adverse Effects and Contraindications
Musculoskeletal Effects
Juvenile animals are susceptible to quinolone-induced arthropathy, characterized by cartilage erosion in weight-bearing joints. Dogs are particularly sensitive, warranting strict adherence to age and weight guidelines .
Central Nervous System (CNS) Toxicity
Rare cases of CNS stimulation (e.g., seizures) have been reported in animals with pre-existing neurological conditions . Concurrent use with cation-containing products (e.g., antacids) reduces absorption, necessitating dose separation .
Future Research Directions
While orbifloxacin’s pharmacokinetics and safety are well-documented in dogs, cats, and cattle, gaps remain in:
-
Long-term toxicity studies in exotic species (e.g., rabbits, rodents).
-
Resistance patterns in E. coli and Staphylococcus isolates.
-
Efficacy against emerging pathogens in aquaculture and poultry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume